N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide
Description
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative characterized by a naphthalen-1-yl group and a 2-methylpropyl chain substituted with a thiophen-3-yl moiety. Its synthesis likely involves N-alkylation or coupling reactions, as seen in analogous compounds (e.g., and describe similar routes using chloroacetylation and piperazine functionalization) .
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NOS/c1-20(2,17-10-11-23-13-17)14-21-19(22)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13H,12,14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFMKKHGASMDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the alkylation of thiophene with 2-bromo-2-methylpropane under basic conditions to form 2-methyl-2-(thiophen-3-yl)propane.
Acylation Reaction: The intermediate is then subjected to Friedel-Crafts acylation with naphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Thiazole/Triazole : The thiophen-3-yl group in the target compound provides moderate hydrophobicity compared to thiazole () or triazole (), which offer hydrogen-bonding capabilities .
- Naphthalene Substitution : Naphthalen-1-yl groups (common in ) contribute to π-π stacking interactions, whereas naphthalen-2-yl derivatives () exhibit distinct steric and electronic profiles .
- Functional Group Impact : Acylpiperazine () and polyamine () side chains improve solubility and bioavailability compared to simpler alkyl chains .
Physicochemical Properties
- Solubility : The target compound’s thiophen-3-yl and methylpropyl groups likely reduce aqueous solubility relative to triazole-containing analogs () but enhance lipid membrane permeability .
- Thermal Stability : Crystallinity data for similar compounds () suggest that rigid substituents (e.g., dichlorophenyl) increase melting points (>473 K), whereas flexible chains (e.g., polyamines in ) lower them .
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